5-(4-Bromophenyl)pentan-2-ol
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Overview
Description
5-(4-Bromophenyl)pentan-2-ol is an organic compound with the molecular formula C11H15BrO It belongs to the class of alcohols and contains a bromophenyl group attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with pentan-2-ol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of Suzuki-Miyaura coupling, where 4-bromophenylboronic acid is reacted with 2-pentanone in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: 5-(4-Bromophenyl)pentan-2-one.
Reduction: 5-Phenylpentan-2-ol.
Substitution: 5-(4-Substituted phenyl)pentan-2-ol.
Scientific Research Applications
5-(4-Bromophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pentan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The bromophenyl group can participate in aromatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylpentan-2-ol
- 5-(4-Chlorophenyl)pentan-2-ol
- 5-(4-Methylphenyl)pentan-2-ol
Uniqueness
5-(4-Bromophenyl)pentan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-(4-bromophenyl)pentan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,2-4H2,1H3 |
InChI Key |
XBJAFUBINACMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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